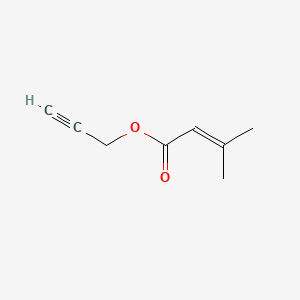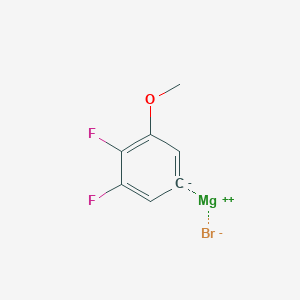
magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the difluoro and methoxy groups on the benzene ring adds unique reactivity and properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide typically involves the reaction of 1,2-difluoro-3-methoxybenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide exerts its effects involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the difluoro and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium;1,4-dimethoxybenzene-5-ide;bromide
- Magnesium;1,2-dichlorobenzene-5-ide;bromide
Uniqueness
Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is unique due to the presence of both difluoro and methoxy groups on the benzene ring. This combination of substituents can lead to distinct reactivity patterns and selectivity in chemical reactions compared to other similar compounds.
Propiedades
IUPAC Name |
magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCNFVDYZYCNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
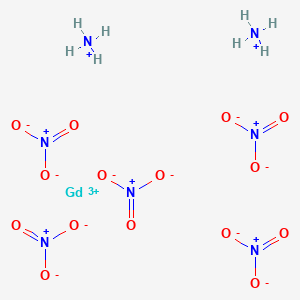

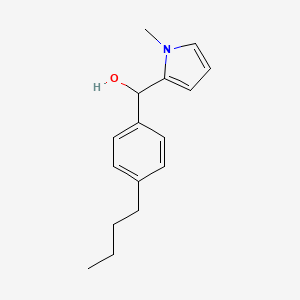
![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)


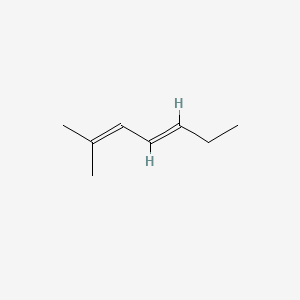

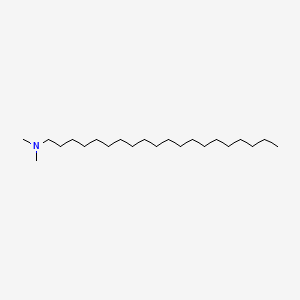
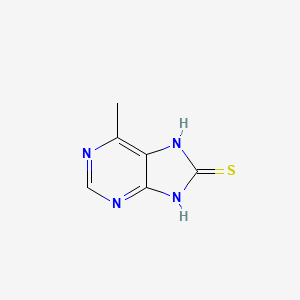
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

